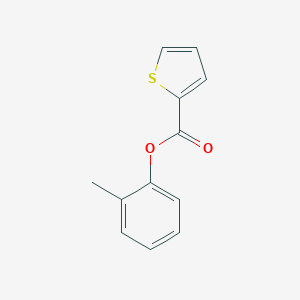
2-Methylphenyl 2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylphenyl 2-thiophenecarboxylate, also known as MPTC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPTC is a thiophene derivative that has been synthesized using different methods.
作用機序
The mechanism of action of 2-Methylphenyl 2-thiophenecarboxylate is not fully understood. However, it has been suggested that 2-Methylphenyl 2-thiophenecarboxylate induces apoptosis in cancer cells by activating the caspase pathway. 2-Methylphenyl 2-thiophenecarboxylate has also been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
2-Methylphenyl 2-thiophenecarboxylate has been shown to have various biochemical and physiological effects. In cancer cells, 2-Methylphenyl 2-thiophenecarboxylate induces apoptosis and inhibits cell proliferation. 2-Methylphenyl 2-thiophenecarboxylate has also been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease. In addition, 2-Methylphenyl 2-thiophenecarboxylate has been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One of the advantages of using 2-Methylphenyl 2-thiophenecarboxylate in lab experiments is its potential applications in various fields, including cancer research, drug discovery, and materials science. 2-Methylphenyl 2-thiophenecarboxylate is also relatively easy to synthesize using different methods. However, one of the limitations of using 2-Methylphenyl 2-thiophenecarboxylate in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of 2-Methylphenyl 2-thiophenecarboxylate.
将来の方向性
There are several future directions for the study of 2-Methylphenyl 2-thiophenecarboxylate. In cancer research, further studies are needed to determine the optimal dosage and safety profile of 2-Methylphenyl 2-thiophenecarboxylate in vivo. In drug discovery, 2-Methylphenyl 2-thiophenecarboxylate can be used as a building block for the synthesis of new drug candidates. In materials science, 2-Methylphenyl 2-thiophenecarboxylate can be used as a building block for the synthesis of functional materials with potential applications in electronics and optoelectronics. Further studies are also needed to determine the mechanism of action of 2-Methylphenyl 2-thiophenecarboxylate and its potential applications in other fields.
Conclusion:
In conclusion, 2-Methylphenyl 2-thiophenecarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 2-Methylphenyl 2-thiophenecarboxylate can be synthesized using different methods and has been studied for its potential applications in cancer research, drug discovery, and materials science. 2-Methylphenyl 2-thiophenecarboxylate has various biochemical and physiological effects and has both advantages and limitations for lab experiments. Further studies are needed to determine the optimal dosage and safety profile of 2-Methylphenyl 2-thiophenecarboxylate and its potential applications in other fields.
合成法
2-Methylphenyl 2-thiophenecarboxylate can be synthesized using different methods, including the reaction of 2-methylphenol with thiophene-2-carboxylic acid and thionyl chloride. Another method involves the reaction of 2-methylphenol with thiophene-2-carboxylic acid and oxalyl chloride. The yield and purity of 2-Methylphenyl 2-thiophenecarboxylate depend on the synthesis method used.
科学的研究の応用
2-Methylphenyl 2-thiophenecarboxylate has been studied for its potential applications in various fields, including cancer research, drug discovery, and materials science. In cancer research, 2-Methylphenyl 2-thiophenecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis. 2-Methylphenyl 2-thiophenecarboxylate has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In materials science, 2-Methylphenyl 2-thiophenecarboxylate has been used as a building block for the synthesis of functional materials.
特性
分子式 |
C12H10O2S |
|---|---|
分子量 |
218.27 g/mol |
IUPAC名 |
(2-methylphenyl) thiophene-2-carboxylate |
InChI |
InChI=1S/C12H10O2S/c1-9-5-2-3-6-10(9)14-12(13)11-7-4-8-15-11/h2-8H,1H3 |
InChIキー |
GMPPUOGQRVKMAE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(=O)C2=CC=CS2 |
正規SMILES |
CC1=CC=CC=C1OC(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



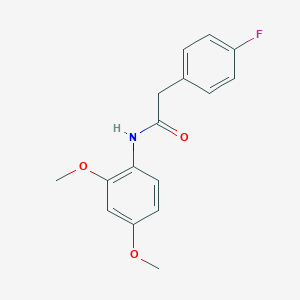
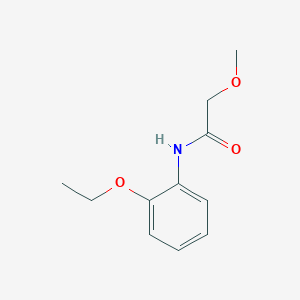
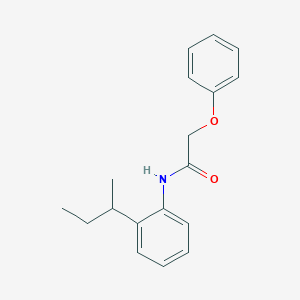
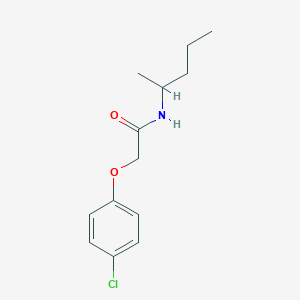
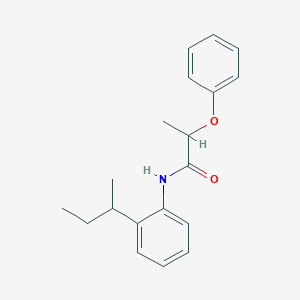
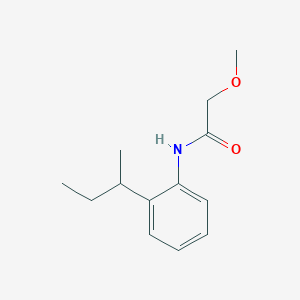
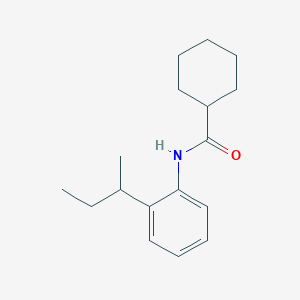
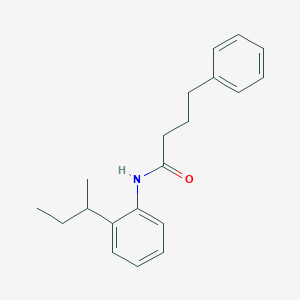
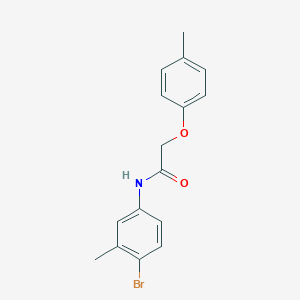
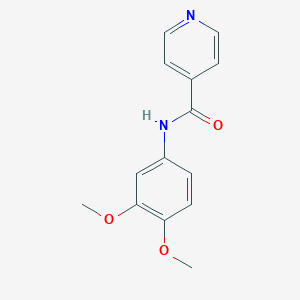
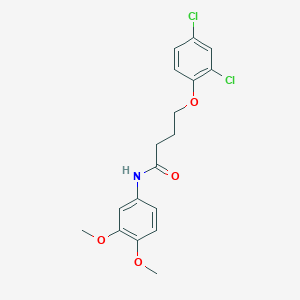
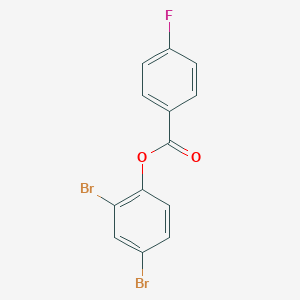
![Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate](/img/structure/B291006.png)
![N-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B291007.png)